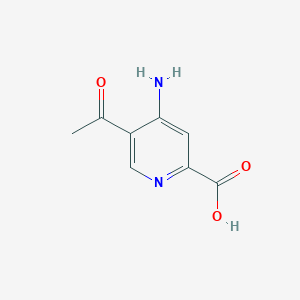![molecular formula C15H17N3O2 B14852899 Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of pyrazolo[1,5-A]pyrazines, which are known for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrazine core. The final step involves esterification with methanol to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
- 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Uniqueness
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl 5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)13-9-16-18-8-7-17(11-14(13)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |
Clave InChI |
LSYGTTVBTFTTOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CN(CCN2N=C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


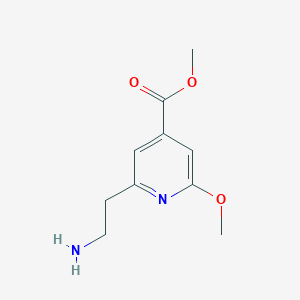
![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)
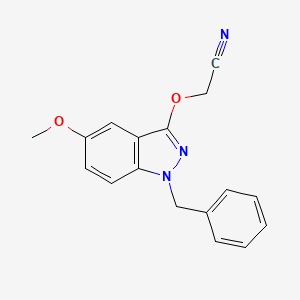
![(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2R)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14852830.png)
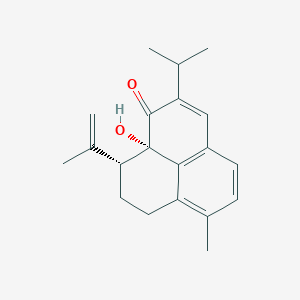
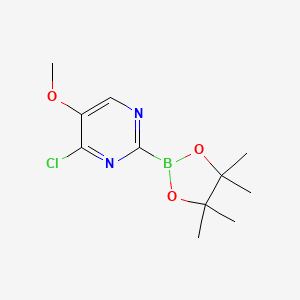
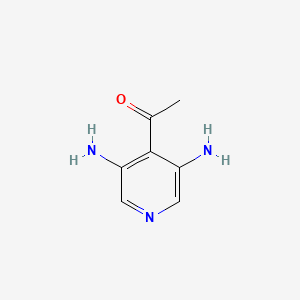
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)




